4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine
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Description
4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine is a useful research compound. Its molecular formula is C21H24FN5O2S and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Caspase-3 Inhibitory Activity
A study by Kravchenko et al. describes the synthesis of novel sulfonate compounds, including structures related to morpholine, as potent inhibitors of caspase-3. These inhibitors showcase the potential of such molecules in studying apoptosis and developing therapeutic agents targeting caspase-3 mediated pathways.
Antitubercular and Antifungal Activity
Research by Syed et al. explores the synthesis of thiadiazole derivatives incorporating morpholine and evaluates their antitubercular and antifungal activities. The study highlights the relevance of morpholine-containing compounds in addressing infectious diseases.
Heterocyclic Amines Reactions
A study by Asahi et al. focuses on the reaction of sodium 1,2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, to produce colored products. This research contributes to the field of chemical sensors and colorimetric assays.
Synthesis of Modified Heterocycles
Tyrkov's work Tyrkov on the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine to obtain amino-nitroalkyl derivatives underlines the versatility of these reactions in synthesizing modified heterocycles for various applications.
Antimicrobial Activities of Triazoles
Bayrak et al.'s study Bayrak et al. on the synthesis and evaluation of 1,2,4-triazoles and their derivatives, including morpholine moieties, for antimicrobial activities demonstrates the potential of these compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
N-cyclopropyl-1-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2S/c22-15-2-1-3-17(12-15)23-19(28)13-30-20-7-6-18(25-26-20)27-10-8-14(9-11-27)21(29)24-16-4-5-16/h1-3,6-7,12,14,16H,4-5,8-11,13H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPAJGURGRKELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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